Cas no 316373-94-1 (O-De-phenyl Ostarine)

O-De-phenyl Ostarine 化学的及び物理的性質
名前と識別子
-
- Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methyl-, (2S)-
- O-De-phenyl Ostarine
-
- インチ: 1S/C12H11F3N2O3/c1-11(20,6-18)10(19)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4,18,20H,6H2,1H3,(H,17,19)/t11-/m0/s1
- InChIKey: IIBBSRFFFOOJBY-NSHDSACASA-N
- SMILES: C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)(=O)[C@](O)(C)CO
O-De-phenyl Ostarine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D221635-250mg |
O-De-phenyl Ostarine |
316373-94-1 | 250mg |
$1194.00 | 2023-05-18 | ||
TRC | D221635-100mg |
O-De-phenyl Ostarine |
316373-94-1 | 100mg |
$563.00 | 2023-05-18 | ||
TRC | D221635-25mg |
O-De-phenyl Ostarine |
316373-94-1 | 25mg |
$155.00 | 2023-05-18 | ||
TRC | D221635-750mg |
O-De-phenyl Ostarine |
316373-94-1 | 750mg |
$ 3000.00 | 2023-09-08 |
O-De-phenyl Ostarine 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
O-De-phenyl Ostarineに関する追加情報
O-De-phenyl Ostarine: A Comprehensive Overview
O-De-phenyl Ostarine, also known by its CAS number 316373-94-1, is a compound that has garnered significant attention in the fields of pharmacology and sports nutrition. This compound is a derivative of ostarine, which itself is a selective androgen receptor modulator (SARM). The removal of the phenyl group in O-De-phenyl Ostarine introduces unique properties that make it a subject of interest for researchers and practitioners alike. This article delves into the chemical structure, pharmacological properties, and potential applications of O-De-phenyl Ostarine, supported by the latest research findings.
The chemical structure of O-De-phenyl Ostarine plays a pivotal role in its functionality. The removal of the phenyl group alters the compound's lipophilicity and bioavailability, which are critical factors in determining its efficacy as a therapeutic agent. Recent studies have shown that this modification enhances the compound's ability to interact with androgen receptors, making it a promising candidate for treating conditions such as muscle wasting, osteoporosis, and chronic diseases associated with hormonal imbalances. The structural modifications also contribute to reduced side effects compared to traditional anabolic agents, which is a significant advantage in clinical settings.
Pharmacologically, O-De-phenyl Ostarine exhibits selective activity on androgen receptors, which distinguishes it from non-selective agents like testosterone. This selectivity minimizes adverse effects on non-target tissues, such as the prostate and liver, thereby improving the safety profile of the compound. Research published in 2023 highlights that O-De-phenyl Ostarine demonstrates potent anabolic effects on muscle and bone tissue while showing minimal impact on lipid metabolism and hepatic function. These findings underscore its potential as a safer alternative to conventional anabolic steroids.
In terms of applications, O-De-phenyl Ostarine holds promise in various therapeutic areas. Its ability to stimulate muscle protein synthesis makes it a viable option for treating muscle-wasting conditions such as sarcopenia and cachexia. Additionally, its bone-anabolic properties suggest potential use in managing osteoporosis and other bone-related disorders. Recent clinical trials have also explored its role in enhancing recovery post-surgery or trauma, where muscle atrophy is a common issue.
The bioavailability of O-De-phenyl Ostarine is another area of interest for researchers. Studies indicate that the compound exhibits favorable absorption characteristics when administered orally, which is advantageous for patient compliance. Furthermore, its metabolic profile suggests minimal hepatic burden, reducing the risk of hepatotoxicity—a common concern with long-term use of anabolic agents.
Despite its potential benefits, the use of O-De-phenyl Ostarine is not without considerations. While it demonstrates reduced side effects compared to traditional steroids, further research is needed to fully understand its long-term safety profile. Regulatory bodies continue to monitor its development closely to ensure that any therapeutic applications are backed by robust evidence.
In conclusion, O-De-phenyl Ostarine represents a significant advancement in the field of selective androgen receptor modulators. Its unique chemical structure, pharmacological properties, and potential therapeutic applications make it a subject of ongoing research and development. As more studies emerge, particularly those focusing on its efficacy and safety in diverse patient populations, this compound could pave the way for innovative treatments in musculoskeletal disorders and beyond.
316373-94-1 (O-De-phenyl Ostarine) Related Products
- 2227987-25-7(rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)
- 1203189-40-5(2-(3-methylphenyl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}acetamide)
- 23530-40-7(N-Methyl-2-nitrobenzenesulfonamide)
- 90888-61-2((2-methyl-1H-indol-3-yl)methanamine)
- 2098081-51-5(4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine)
- 392248-40-7(3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)
- 147157-97-9(2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl Fluoride)
- 876669-69-1(8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 100117-91-7(Ethyl 4-hydroxy-3-propionylbenzoate)
- 2445786-69-4(methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers)




